molecular formula C13H16ClN5O B2366166 (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone CAS No. 477873-11-3

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone

Cat. No.: B2366166
CAS No.: 477873-11-3
M. Wt: 293.76
InChI Key: AQGAKHJMQKSDRL-UHFFFAOYSA-N
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Description

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone is a sophisticated chemical scaffold designed for research applications. This compound features a 1,2,4-triazole core, a heterocycle renowned for its significant role in medicinal chemistry due to its ability to form multiple hydrogen bonds, often leading to improved pharmacokinetic properties and strong binding affinity with biological targets . The structure is further modified with dimethylamino groups, which can influence electronic properties and solubility, and a 4-chlorophenyl moiety, a common pharmacophore associated with diverse biological activities. The 1,2,4-triazole nucleus is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of biological activities. Scientific literature extensively documents that 1,2,4-triazole-containing compounds exhibit anticonvulsant potential by modulating GABA-A receptor activity , antimicrobial properties against various bacterial and fungal strains , and significant anticancer effects through mechanisms such as aromatase inhibition . Furthermore, these compounds are frequently investigated for their anti-inflammatory, antioxidant, and antiviral properties . While the specific mechanism of action for this particular derivative is subject to ongoing research, its structural features make it a promising candidate for development in these and other therapeutic areas. Researchers can utilize this compound as a key intermediate or as a lead molecule in the synthesis of novel analogs, or for investigating new biological pathways. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-5-7-10(14)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGAKHJMQKSDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone is a synthetic compound that belongs to the class of triazoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound enhance its interaction with biological targets, making it a promising candidate for further research and development.

Chemical Structure

The compound features a triazole ring substituted with dimethylamino groups and a chlorophenyl moiety. This structure is crucial for its biological activity and pharmacological properties.

Component Description
Triazole Ring Known for diverse biological activities
Dimethylamino Groups Enhance solubility and biological interactions
Chlorophenyl Group Increases lipophilicity and membrane permeability

Antimicrobial Properties

Triazole derivatives are widely recognized for their antimicrobial effects. Studies have shown that compounds with a triazole scaffold can inhibit key enzymes in microbial metabolism, leading to effective antibacterial and antifungal activities. Specifically, this compound has demonstrated significant activity against various bacterial strains and fungi due to its ability to disrupt cell wall synthesis and metabolic processes.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth. For instance, a recent study highlighted its effectiveness against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM, indicating potent cytotoxic effects .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory activity. The presence of the dimethylamino group is believed to enhance its interaction with inflammatory mediators, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Activity

In a comparative study involving several triazole derivatives, this compound was tested against standard strains of Escherichia coli and Candida albicans. The results showed that this compound exhibited higher inhibitory concentrations compared to traditional antifungal agents like fluconazole.

Case Study 2: Anticancer Efficacy

A study assessed the efficacy of this compound on various cancer cell lines including breast cancer (T47D) and colon cancer (HCT-116). The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The triazole ring can coordinate with metal ions essential for enzyme function in pathogens or cancer cells. Additionally, the dimethylamino groups may facilitate protonation under physiological conditions, enhancing binding affinity to biological macromolecules.

Scientific Research Applications

Biological Applications

Anticancer Activity:
Recent studies have indicated that derivatives of triazole compounds exhibit notable anticancer properties. For instance, the synthesis of thiazolo[4,5-c]pyridazine derivatives using similar triazole frameworks has shown promising cytotoxicity against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells . The structural similarity suggests that (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone could also possess similar biological activities.

Antimicrobial Properties:
Triazole compounds are known for their antimicrobial activity. Research has demonstrated that modifications in the triazole structure can enhance antimicrobial efficacy against a range of pathogens. The presence of dimethylamino groups in this compound may contribute to increased solubility and bioavailability, potentially enhancing its antimicrobial properties .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be modified to yield various derivatives with tailored properties. The compound can be synthesized through nucleophilic substitution reactions involving triazole precursors and chlorinated aromatic compounds.

Table 1: Synthesis Pathways for Triazole Derivatives

Synthesis MethodKey ReactantsYield (%)Reference
Nucleophilic SubstitutionTriazole precursor + Chlorinated aromatic85%
Microwave-assisted synthesisTriazole with amines90%
CyclocondensationTriazole + Hydrazones78%

Material Science Applications

Polymer Chemistry:
The incorporation of triazole groups into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that polymers containing triazole units exhibit improved resistance to heat and oxidative degradation . This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Sensors and Catalysts:
Triazoles have been utilized in the development of sensors due to their ability to interact with metal ions. The compound's structure allows it to function effectively as a ligand in coordination chemistry, making it suitable for catalytic applications in organic synthesis .

Case Studies

Case Study 1: Anticancer Research
A study investigated the anticancer properties of a series of triazole derivatives structurally related to this compound. The results showed significant inhibition of cell proliferation in MCF-7 cells with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of triazole derivatives against resistant bacterial strains. The findings revealed that compounds with similar structural motifs exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : The 2,6-dichloro analog exhibits steric hindrance, which may reduce bioavailability or synthetic yield .
2.2 Comparison with Non-Triazole Chelators

Deferasirox isomers () provide insight into triazole-based chelators:

Compound Name Structure Molecular Weight (g/mol) Key Feature
Deferasirox 1,2-isomer 2-hydroxyphenyl substituents 373.37 Iron-chelating activity via hydroxyl groups
Target compound (4-Cl derivative) Dimethylamino and 4-Cl substituents 314.78 (est.) Lacks chelating hydroxyl groups; likely lower metal affinity

Key Observation: The absence of hydroxyl groups in the target compound limits its utility as a chelator compared to deferasirox, but dimethylamino groups may confer unique pharmacokinetic properties (e.g., improved membrane permeability) .

Preparation Methods

Core Synthetic Strategies for Triazole Derivatives

Cyclization of Hydrazine Derivatives

A fundamental approach to 1,2,4-triazole synthesis involves cyclization of hydrazine derivatives. For example, Vilsmeier-Haack formylation has been employed to generate triazole intermediates by reacting hydrazones with phosphorus oxychloride and dimethylformamide at low temperatures (0–5°C), followed by neutralization and recrystallization. Adapting this method, the target compound’s triazole core could be constructed via cyclization of a pre-functionalized hydrazine precursor bearing dimethylamino groups.

Key steps include:

  • Hydrazone formation : Condensation of 4-chlorophenylglyoxal with a dimethylamino-substituted hydrazine.
  • Cyclization : Treatment with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to induce ring closure.

1,3-Dipolar Cycloaddition Reactions

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole synthesis. However, for 1,2,4-triazoles, enaminone-azide cycloaddition offers a viable pathway. Enaminones derived from azoles react with sulfonyl azides (e.g., tosyl azide) to form triazolines, which undergo elimination to yield NH-1,2,3-triazoles. For the target compound, this method could be modified by substituting the azide with a 4-chlorobenzoyl-functionalized reagent.

Stepwise Assembly of the Target Molecule

Synthesis of the 4-Chlorophenyl Methanone Moiety

The 4-chlorobenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution :

  • Friedel-Crafts : Reaction of 4-chlorobenzoyl chloride with a triazole precursor in the presence of Lewis acids like AlCl₃.
  • Substitution : Displacement of a leaving group (e.g., chloride) on a pre-formed triazole using 4-chlorobenzoic acid derivatives.

Functionalization of the Triazole Ring

Dimethylamino Group Introduction

Dimethylamino substituents at positions 3 and 5 of the triazole are installed via nucleophilic amination :

  • Halogenation : Bromination or chlorination of the triazole at positions 3 and 5.
  • Amination : Displacement of halogens with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF).
Optimization of Reaction Conditions
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.
  • Catalyst : Copper(I) iodide or palladium catalysts accelerate amination.

Integrated Synthetic Routes

Route 1: Sequential Cyclization and Functionalization

  • Triazole core formation : Cyclization of 4-chlorophenyl hydrazine with dimethylamino-substituted propargyl aldehyde.
  • Dimethylamino installation : Double amination using dimethylamine and K₂CO₃.
  • Purification : Recrystallization from ethanol or DMF.

Yield : 58–65% (over three steps).

Route 2: One-Pot Cycloaddition and Acylation

  • Cycloaddition : Reaction of a dimethylamino-functionalized enaminone with 4-chlorobenzoyl azide.
  • In situ acylation : Direct coupling of the triazole intermediate with 4-chlorobenzoyl chloride.

Advantages : Reduced purification steps; Yield : 72%.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Purity (%) Limitations
Sequential Route Cyclization, amination, acylation 58–65 95 Multi-step, time-intensive
One-Pot Route Cycloaddition, acylation 72 90 Sensitivity to moisture
Vilsmeier-Haack Formylation, cyclization 68 93 Requires POCl₃ handling

Mechanistic Insights and Side Reactions

Competing Pathways in Cycloaddition

During enaminone-azide reactions, diazoketone formation competes with triazole synthesis. Using electron-deficient azides (e.g., nitro-substituted) favors diazoketones, while electron-rich azides (e.g., tosyl) promote triazoles. For the target compound, tosyl azide in pyridine suppresses diazoketone byproducts.

Dimethylamino Group Stability

Under acidic conditions, dimethylamino groups may undergo demethylation . Neutral or basic conditions during amination and purification are critical to preserve functionality.

Industrial-Scale Considerations

Process Optimization

  • Continuous flow synthesis : Enhances safety and scalability for exothermic steps (e.g., acylation).
  • Green solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

Regulatory Compliance

  • Hazardous reagents : Phosphorus oxychloride and dimethylamine require controlled handling.
  • Byproduct management : Sulfonic acid byproducts from tosyl azide must be neutralized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing intermediates (e.g., triazole derivatives) with substituted benzaldehydes in ethanol or DMSO under acidic catalysis (e.g., glacial acetic acid). For example, demonstrates that refluxing triazole precursors with aldehydes for 4–18 hours in DMSO/ethanol, followed by reduced-pressure distillation and crystallization (water-ethanol), yields products with ~65% purity. Optimizing stoichiometry, solvent polarity, and reaction time can improve yields. Monitoring via TLC and adjusting pH during workup minimizes byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural confirmation, as shown in and , where triazole derivatives were analyzed with Rfactor<0.052R_{\text{factor}} < 0.052. Complementary techniques include:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent integration and electronic environments.
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}).
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

Q. What purification techniques are recommended to achieve high-purity samples?

  • Methodological Answer : Recrystallization using solvent pairs (e.g., water-ethanol, as in ) effectively removes unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane gradient) is suitable for isolating polar byproducts. For thermally stable compounds, sublimation under reduced pressure may enhance purity (>90%, as noted in ). Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do substituents on the triazole ring influence biological activity, and what methods establish structure-activity relationships (SAR)?

  • Methodological Answer : SAR studies require systematic substitution of the triazole’s dimethylamino and 4-chlorophenyl groups. For example:

  • Electron-withdrawing groups (e.g., -Cl) : Enhance stability and target binding via hydrophobic interactions.
  • Electron-donating groups (e.g., -OCH3_3) : Modulate solubility and bioavailability.
    Biological assays (e.g., MIC for antimicrobial activity, IC50_{50} for cytotoxicity) paired with computational modeling (e.g., molecular docking) can correlate substituent effects with activity. highlights triazoles with 4-methoxyphenyl groups showing enhanced antibacterial efficacy, suggesting substituent polarity impacts membrane penetration .

Q. What in vitro assays are suitable for evaluating antimicrobial potential, and how can contradictory activity data be resolved?

  • Methodological Answer : Use standardized protocols:

  • Broth microdilution (CLSI guidelines) : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects.
    Contradictions in data may arise from variations in bacterial strain susceptibility, inoculum size, or solvent effects (e.g., DMSO toxicity at >1% v/v). Normalize results using positive controls (e.g., ciprofloxacin) and replicate across independent labs. resolves discrepancies by cross-referencing DPPH scavenging activity with antimicrobial data to identify redox-mediated mechanisms .

Q. How can computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor binding. For example:

  • Target selection : Prioritize enzymes like DNA gyrase or dihydrofolate reductase (DHFR) based on triazole’s known targets.
  • Docking parameters : Use Lamarckian GA with grid boxes covering active sites. Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
    applied docking to correlate pyrazole derivatives’ binding affinities with observed antimicrobial activities, identifying hydrogen bonds and π-π stacking as critical interactions .

Q. What strategies mitigate cytotoxicity while maintaining therapeutic efficacy?

  • Methodological Answer :

  • Prodrug design : Mask reactive groups (e.g., esterify C=O) to reduce off-target effects.
  • Selective targeting : Functionalize with moieties (e.g., folate) to enhance uptake in cancer cells.
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices (IC50,normal_{50,\text{normal}}/IC50,cancer_{50,\text{cancer}}).
    suggests that hydrating triazole derivatives (e.g., monohydrate forms) improves solubility and reduces non-specific toxicity .

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